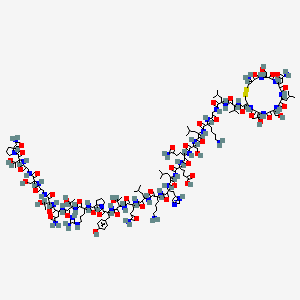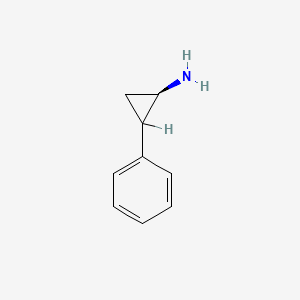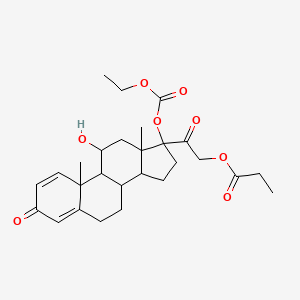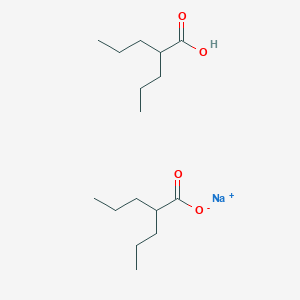
sodium;2-propylpentanoate;2-propylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-propylpentanoate;2-propylpentanoic acid, also known as sodium valproate or valproic acid sodium salt, is a compound with the empirical formula C8H15NaO2 and a molecular weight of 166.19 g/mol . It is widely used in the medical field, particularly for its anticonvulsant properties, making it a common treatment for epilepsy, bipolar disorder, and migraines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-propylpentanoate;2-propylpentanoic acid typically involves the neutralization of 2-propylpentanoic acid with sodium hydroxide. The reaction can be represented as follows:
C8H16O2 (2-propylpentanoic acid) + NaOH → C8H15NaO2 (sodium;2-propylpentanoate) + H2O
This reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar neutralization process but is optimized for large-scale output. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-propylpentanoate;2-propylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters and amides.
Aplicaciones Científicas De Investigación
Sodium;2-propylpentanoate;2-propylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell differentiation and proliferation.
Medicine: Extensively used in the treatment of epilepsy, bipolar disorder, and migraines.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mecanismo De Acción
The precise mechanism of action of sodium;2-propylpentanoate;2-propylpentanoic acid is not fully understood. several mechanisms have been proposed:
Comparación Con Compuestos Similares
Sodium;2-propylpentanoate;2-propylpentanoic acid is often compared with other anticonvulsants and mood stabilizers:
Sodium Valproate: Similar in structure and function, used interchangeably in clinical settings.
Divalproex Sodium: A compound that releases valproic acid in the body, used for similar medical conditions.
Sodium Butyrate: Another short-chain fatty acid with histone deacetylase inhibitory activity, but with different clinical applications.
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and clinical practice.
Propiedades
IUPAC Name |
sodium;2-propylpentanoate;2-propylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRILKIQRXUYCT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
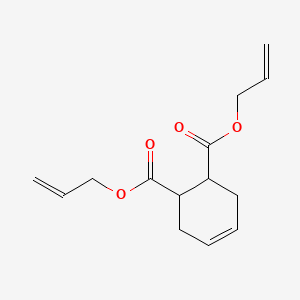
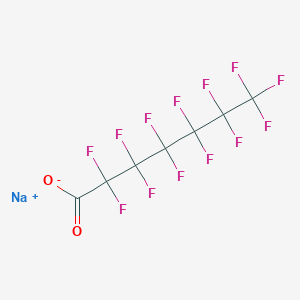
![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)
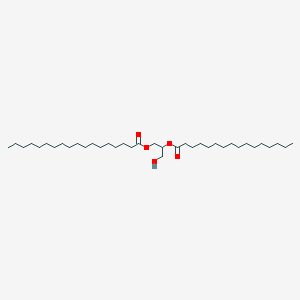
![sodium;2-[methyl(tetradecanoyl)amino]acetate](/img/structure/B7823857.png)
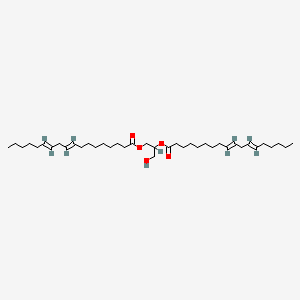
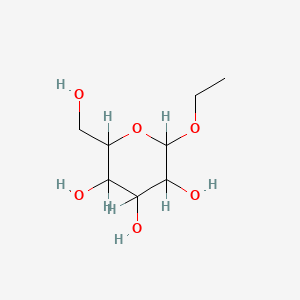
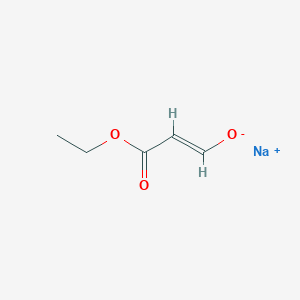
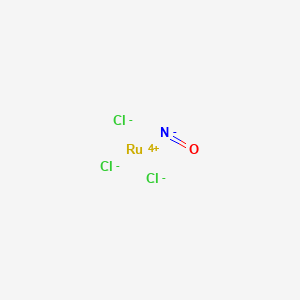
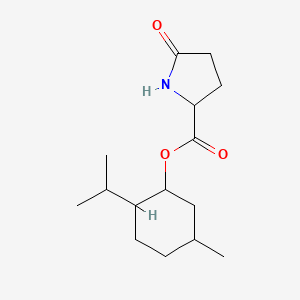
![Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7823900.png)
